molecular formula C9H14N4O B1479736 2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide CAS No. 2098046-77-4

2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide

Cat. No.: B1479736
CAS No.: 2098046-77-4
M. Wt: 194.23 g/mol
InChI Key: IJEXCSXOHCLGOE-UHFFFAOYSA-N
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Description

2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide is a useful research compound. Its molecular formula is C9H14N4O and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide is a compound belonging to the pyrazole family, known for its diverse biological activities. Pyrazole derivatives have been extensively studied for their pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H12N4OC_9H_{12}N_4O. Its structure features a pyrano[4,3-c]pyrazole core that is crucial for its biological interactions. The compound's unique structural characteristics contribute to its potential efficacy as a therapeutic agent.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, a study published in Pharmaceutical Biology demonstrated that pyrazole derivatives could inhibit the growth of various bacterial strains by interfering with their metabolic pathways .

Anticancer Potential

The anticancer activity of pyrazole compounds has been well-documented. This compound may exhibit similar effects due to its structural analogies with known anticancer agents. A literature review indicated that pyrazoles can induce apoptosis in cancer cells through various mechanisms such as inhibition of cell proliferation and modulation of signaling pathways involved in tumor growth .

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes and reduction of pro-inflammatory cytokines. Given the structural features of this compound, it is hypothesized that it may possess similar anti-inflammatory effects.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in various biological pathways. For example:

  • Enzyme Inhibition: It may inhibit enzymes related to inflammation or cancer progression.
  • Receptor Modulation: The compound could modulate receptors associated with pain and inflammation.

Case Studies

Data Tables

Biological ActivityMechanismReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
Anti-inflammatoryCOX inhibition

Properties

IUPAC Name

2-ethyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c1-2-13-8(9(10)11)6-5-14-4-3-7(6)12-13/h2-5H2,1H3,(H3,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJEXCSXOHCLGOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C2COCCC2=N1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide
Reactant of Route 2
2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide
Reactant of Route 3
2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide
Reactant of Route 4
2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide
Reactant of Route 5
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2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide
Reactant of Route 6
2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide

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